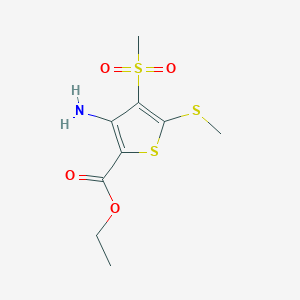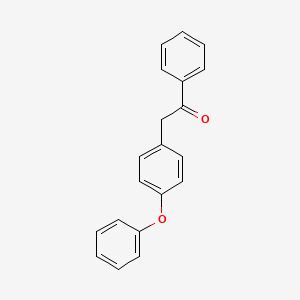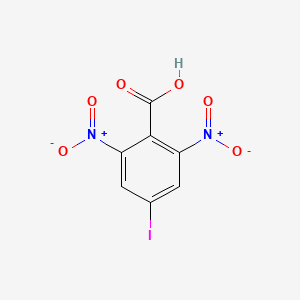
2-(Toluol-4-sulfonyl)-propionsäurehydrazid
Übersicht
Beschreibung
2-(Toluene-4-sulfonyl)-propionic acid hydrazide is an organic compound characterized by the presence of a toluene-4-sulfonyl group attached to a propionic acid hydrazide moiety. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with toluene-4-sulfonyl chloride and propionic acid hydrazide.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: Toluene-4-sulfonyl chloride is added dropwise to a solution of propionic acid hydrazide in an appropriate solvent (e.g., dichloromethane) under stirring. The mixture is then allowed to react at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by filtration, washed with water to remove any residual acid, and then recrystallized from a suitable solvent to obtain pure 2-(Toluene-4-sulfonyl)-propionic acid hydrazide.
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: 2-(Toluene-4-sulfonyl)-propionic acid hydrazide can undergo oxidation reactions to form corresponding sulfonyl derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives, which are useful intermediates in various organic syntheses.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted sulfonyl compounds.
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Acts as a protecting group for amines in multi-step organic syntheses.
Biology:
- Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry:
- Utilized in the production of polymers and resins, where it serves as a cross-linking agent.
Wissenschaftliche Forschungsanwendungen
Fluoreszenzmarkierung von Fettsäuren
Diese Verbindung wurde als neuartiges fluoreszierendes Markierungsreagenz verwendet, insbesondere bei der empfindlichen Bestimmung von freien Fettsäuren in biologischen Proben wie Ginkgonuss und Ginkgo-Blatt. Die markierten Fettsäuren können effizient mittels Hochleistungsflüssigkeitschromatographie mit Fluoreszenzdetektion analysiert werden, was eine hohe Empfindlichkeit und hervorragende Reproduzierbarkeit bietet .
Synthese von Sulfonatestern
In der organischen Synthese kann 2-(Toluol-4-sulfonyl)-propionsäurehydrazid in den Sulfonierungsprozess zur Bildung von Sulfonatestern involviert sein. Diese Ester sind wertvolle Zwischenprodukte in verschiedenen chemischen Reaktionen und können verwendet werden, um die Eigenschaften anderer Verbindungen zu modifizieren .
Studien zu biologischen Membranen
Aufgrund ihrer Rolle bei der Synthese von Sulfonatestern kann diese Verbindung verwendet werden, um die Struktur und Funktion von biologischen Membranen zu untersuchen. Sulfonatester können bestimmte Aspekte von Membranlipiden nachahmen, was Einblicke in die Membrandynamik und -interaktionen liefert .
Therapeutische Forschung
Die Derivate der Verbindung wurden mit therapeutischen Wirkungen bei Krankheiten wie alkoholbedingter Leberverletzung, intrazerebraler Blutung, metabolischem Syndrom und Insulinresistenzsyndrom in Verbindung gebracht. Dies macht sie zu einem wertvollen Werkzeug bei der Entwicklung von Therapeutika .
Anwendungen in der Lebensmittelindustrie
In der Lebensmittelindustrie ist die Analyse des Fettsäuregehalts von entscheidender Bedeutung. This compound kann verwendet werden, um Fettsäuren in verschiedenen Lebensmittelprodukten zu markieren und zu quantifizieren, wodurch die Qualitätskontrolle und die Nährwertanalyse sichergestellt werden .
Umweltanalytik
Die Verbindung kann in der Umweltanalytik eingesetzt werden, um Fettsäuren in Umweltproben nachzuweisen und zu quantifizieren. Dies ist wichtig für die Überwachung der Umweltverschmutzung und das Verständnis der Auswirkungen von Fettsäuren auf Ökosysteme .
Materialwissenschaft
In der Materialwissenschaft kann die Verbindung verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren. Durch die Herstellung von Sulfonatestern können Wissenschaftler die Hydrophobie, Adhäsion und andere Oberflächeneigenschaften verändern, die für die Materialentwicklung wichtig sind .
Entwicklung analytischer Methoden
Die Fähigkeit der Verbindung, als fluoreszierende Markierung zu wirken, hilft bei der Entwicklung neuer analytischer Methoden. Diese Methoden können empfindlicher und selektiver sein als bestehende Verfahren, wodurch die Detektion verschiedener Analyten verbessert wird .
Wirkmechanismus
Target of Action
Related compounds such as toluene-4-sulfonic acid are used in organic synthesis , suggesting that the compound might interact with various biological targets.
Mode of Action
It’s worth noting that sulfonamides, a group of compounds to which this molecule belongs, often act by inhibiting enzymes essential for the growth and survival of bacteria .
Biochemical Pathways
A related compound, toluene-4-sulfonic acid, has been used to label fatty acids, suggesting that it may interact with lipid metabolism pathways .
Pharmacokinetics
The solubility of a related compound, toluene-4-sulfonic acid, is 750 g/l , which could potentially influence the bioavailability of 2-(Toluene-4-sulfonyl)-propionic acid hydrazide.
Result of Action
The related compound toluene-4-sulfonic acid has been used to label fatty acids for detection , suggesting that 2-(Toluene-4-sulfonyl)-propionic acid hydrazide might have similar applications in biochemical research.
Action Environment
The related compound toluene-4-sulfonic acid is stable under normal storage conditions (below +30°c) , suggesting that 2-(Toluene-4-sulfonyl)-propionic acid hydrazide might have similar stability characteristics.
Vergleich Mit ähnlichen Verbindungen
Toluene-4-sulfonyl chloride: A precursor in the synthesis of 2-(Toluene-4-sulfonyl)-propionic acid hydrazide.
Propionic acid hydrazide: Another precursor used in the synthesis.
Sulfonyl hydrazides: A broader class of compounds with similar reactivity.
Uniqueness: 2-(Toluene-4-sulfonyl)-propionic acid hydrazide is unique due to its specific combination of a toluene-4-sulfonyl group and a propionic acid hydrazide moiety, which imparts distinct reactivity and applications compared to other sulfonyl hydrazides.
This compound’s versatility in organic synthesis and potential applications in various fields make it a valuable chemical in both research and industry
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfonylpropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-7-3-5-9(6-4-7)16(14,15)8(2)10(13)12-11/h3-6,8H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXMNXIZLQNXBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377833 | |
| Record name | 2-(Toluene-4-sulfonyl)-propionic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86147-33-3 | |
| Record name | 2-(Toluene-4-sulfonyl)-propionic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1607962.png)


